molecular formula C42H36O6 B1225367 Calix[6]arene CAS No. 96107-95-8

Calix[6]arene

Cat. No.: B1225367
CAS No.: 96107-95-8
M. Wt: 636.7 g/mol
InChI Key: JLSWUKWFQCVKCL-UHFFFAOYSA-N
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Description

Calix[6]arene is a macrocyclic oligomer composed of six phenolic units linked by methylene bridges at the ortho positions, forming a bowl-shaped architecture with a cavity diameter of ~7.6 Å . This structure enables versatile host-guest interactions, making it valuable in supramolecular chemistry, catalysis, and biomedical applications. Unlike smaller calixarenes (e.g., Calix[4]arene), this compound exhibits intermediate conformational flexibility and cavity size, allowing selective binding of larger anions, biomolecules, and metal ions .

Properties

IUPAC Name

heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21,23,25(39),27,29,31(38),33,35-octadecaene-37,38,39,40,41,42-hexol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H36O6/c43-37-25-7-1-8-26(37)20-28-10-3-12-30(39(28)45)22-32-14-5-16-34(41(32)47)24-36-18-6-17-35(42(36)48)23-33-15-4-13-31(40(33)46)21-29-11-2-9-27(19-25)38(29)44/h1-18,43-48H,19-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSWUKWFQCVKCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)CC3=C(C(=CC=C3)CC4=C(C(=CC=C4)CC5=CC=CC(=C5O)CC6=CC=CC(=C6O)CC7=CC=CC1=C7O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369268
Record name Calix[6]arene
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Molecular Weight

636.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96107-95-8
Record name Calix[6]arene
Source CAS Common Chemistry
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Record name Calix[6]arene
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Record name Calix[6]arene (contains ca. 5% Benzene)
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Preparation Methods

Mechanistic Insights

The base deprotonates phenolic hydroxyl groups, enabling nucleophilic attack by the ester’s carbonyl carbon. An in-situ halogen exchange (mediated by KI or NaI) enhances reactivity, facilitating ester cleavage and hydrolysis to yield the final α-halogenated carboxylic acid derivative. This method achieves quantitative yields under optimized conditions, with the bulky tert-butyl groups ensuring conformational rigidity.

Applications in Metal Ion Extraction

Functionalized Calixarenes exhibit exceptional selectivity for trivalent actinides (e.g., Am³⁺) over lanthanides in nitric acid solutions. Extraction tests using 1 mM ligand solutions in chloroform demonstrated separation factors >10, attributable to the preorganized cavity and electron-withdrawing halogen substituents.

Template-Directed Synthesis Using Metal Carbonates

Base (M2CO3)1,2-Bridged (%)1,3-Bridged (%)1,4-Bridged (%)
Na75150
K49438
Rb172261
Cs01783

Table 1: Regioisomer distribution in calixcrown-6 synthesis as a function of base cation size.

Larger cations (e.g., Cs⁺) template 1,4-bridging by stabilizing extended crown ether loops, whereas smaller cations (Na⁺) favor 1,2-bridging due to spatial constraints. This template effect is critical for engineering Calixarene derivatives with tailored cavity dimensions and metal-binding properties.

Polymerization-Based Approaches

Calixarene polymers, synthesized via radical polymerization of allyl-functionalized monomers, offer enhanced stability and processability. A representative protocol involves treating mono- or di-allyloxy-calixarene with concentrated sulfuric acid, inducing vinyl group polymerization while preserving the macrocyclic core.

Structural Characterization

¹H NMR spectra confirm successful polymerization by the disappearance of vinyl proton signals (δ 5.0–5.9 ppm). The resulting polymers exhibit tunnel-like morphologies, as evidenced by scanning electron microscopy, with surface areas exceeding 200 m²/g.

Comparative Analysis of Synthetic Methods

MethodYield (%)Key AdvantagesLimitations
Acid-catalyzed60–75Simplicity, scalabilityLow regioselectivity
Two-step functionalization85–95High functional group toleranceMulti-step purification
Template-directed70–90Precise regiocontrolRequires specialized bases
Polymerization50–65Enhanced material propertiesReduced host-guest activity

Table 2: Performance metrics of Calixarene preparation methods.

Recent Advances and Modifications

Emerging strategies focus on redox-switchable derivatives, such as viologen-functionalized Calixarenes, which undergo reversible dethreading upon electrochemical reduction . Additionally, solvent-free mechanochemical syntheses are gaining traction for their eco-friendly profiles and reduced reaction times.

Chemical Reactions Analysis

Calix6arene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve the introduction of functional groups at the phenolic hydroxyl positions or the methylene bridges. Major products formed from these reactions include functionalized calix6arene derivatives with enhanced properties for specific applications .

Scientific Research Applications

Anticancer Applications

Calix arene and its derivatives have demonstrated promising results in cancer therapy. Research indicates that these compounds can act as potent anticancer agents through several mechanisms:

  • Direct Anticancer Activity : Functionalized calixarene derivatives have shown effectiveness against various tumor cell lines, including lymphoblastic leukemia and melanoma. For instance, compounds synthesized with platinum(II) centers exhibited superior activity compared to traditional chemotherapeutics like carboplatin, particularly against non-small cell lung cancer and breast cancer .
  • Drug Delivery Systems : The unique cup-shaped geometry of calix arene allows it to form inclusion complexes with anticancer drugs, enhancing their stability and bioavailability. Studies have shown that these complexes can effectively target cancer cells while minimizing side effects associated with conventional therapies .
  • Immune Modulation : Calixarene-based scaffolds linked with glycomimetic units have been developed as synthetic cancer vaccine candidates, demonstrating improved immune-stimulating activity compared to monovalent analogs .

Catalysis

Calix arene derivatives serve as effective catalysts in various chemical reactions:

  • Acid-Catalyzed Reactions : Hexasulfonated calix arene has been identified as a new class of catalysts that significantly accelerates acid-catalyzed hydration reactions. The reaction rates were found to be considerably higher than those of noncyclic analogues due to the unique interaction of the sulfonate groups with cationic intermediates .
  • Supramolecular Catalysis : Calix arene's ability to form host-guest complexes makes it an excellent candidate for supramolecular catalysis, where it can selectively bind substrates and facilitate chemical transformations .

Molecular Recognition

Calix arene plays a crucial role in molecular recognition processes:

  • Selective Binding : The structural flexibility and multiple functionalization sites of calix arene allow it to selectively bind various ions and small molecules. For example, studies have demonstrated its ability to form stable complexes with amino acids and metal ions through noncovalent interactions .
  • Sensor Development : Due to its selective binding capabilities, calix arene is being explored for use in sensor technologies. These sensors can detect specific analytes based on the host-guest chemistry inherent to calixarene structures .

Environmental Applications

Calix arene has potential applications in environmental remediation:

  • Heavy Metal Ion Extraction : Calixarene derivatives bearing hydroxamic groups have been utilized for the extraction of uranium(VI) from aqueous solutions. This method shows promise for environmental cleanup efforts involving heavy metal contamination .
  • Wastewater Treatment : The ability of calix arene to form complexes with pollutants allows it to be used in wastewater treatment processes, effectively removing toxic substances from industrial effluents .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Drug DeliveryBaggetto et al., 2015 Calixarene derivatives showed significant cytotoxicity against various cancer cell lines.
CatalysisHexasulfonated Calixarene Derivatives Enhanced reaction rates in acid-catalyzed hydration reactions compared to traditional catalysts.
Molecular RecognitionStudy on amino acid complexes Demonstrated selective binding capabilities for amino acids and metal ions.
Environmental RemediationExtraction of uranium(VI) High efficiency in extracting heavy metals from contaminated water sources.

Mechanism of Action

The mechanism of action of calix6arene involves its ability to form host-guest complexes with various molecules. The hydrophobic cavity of calix6arene can encapsulate guest molecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π interactions . This encapsulation can alter the chemical and physical properties of the guest molecules, leading to various biological and chemical effects. For example, calix6arene can inhibit enzyme activity by binding to the active site of the enzyme and preventing substrate access .

Comparison with Similar Compounds

Calix[4]arene

  • Cavity Size : 3.0 Å, suitable for small cations (e.g., Na⁺, K⁺) and neutral molecules .
  • Conformational Rigidity : Predominantly adopts a cone conformation, limiting adaptability for larger guests .
  • Applications : Widely used in ion-selective electrodes, drug delivery, and catalysis due to its stability and ease of functionalization .

Calix[8]arene

  • Cavity Size : 11.7 Å, ideal for large guests (e.g., fullerenes, polymers) .
  • Flexibility : Highly flexible, forming diverse conformations (e.g., pleated loop, pinched cone) that complicate selective binding .
  • Applications : Gas separation membranes and polymer stabilization .

Calix[3]arene Analogues

  • Structure : Smaller cavity (~2.5 Å) and synthetic challenges due to strained macrocyclic geometry .
  • Applications: Limited to niche roles in metal coordination and theoretical studies .

Host-Guest Chemistry

Property Calix[6]arene Calix[4]arene Calix[8]arene
Anion Binding High Cl⁻/NO₃⁻ selectivity via halogen bond donors (e.g., iodotriazoles) Weak anion affinity; better suited for cations Low selectivity due to flexibility
Drug Solubilization Synergistic effect with cyclodextrins (e.g., niclosamide solubility enhanced by 15×) Moderate solubility enhancement for hydrophobic drugs Rarely used due to poor guest specificity
Metal Coordination Forms stable complexes with Mg²⁺/Zn²⁺ for catalytic applications Prefers alkali/alkaline earth metals Binds lanthanides but lacks catalytic efficiency

Functionalization and Performance

  • This compound: Upper-rim modifications (e.g., halogen bond donors) enable anion transport with >100-fold Cl⁻/H⁺ selectivity, outperforming hydrogen bond-based systems . Lower-rim polycationic derivatives show antibacterial activity (MIC₅₀: 8–32 µg/mL) without cytotoxicity .
  • Calix[4]arene: Functionalized with urea/thiourea groups for cation extraction (e.g., 95% efficiency for Pb²⁺) . Limited anion transport due to smaller cavity .

Key Research Findings

Anion Transport Efficiency

Compound Cl⁻ Transport Rate (×10⁹ ions/s) Selectivity (Cl⁻/NO₃⁻) Reference
This compound-XB (iodotriazole) 4.2 ± 0.3 1:0.8
This compound-HB (thiourea) 3.8 ± 0.4 1:1.2
Calix[4]arene-HB (squaramide) <0.5 N/A

Drug Solubilization (Niclosamide)

System Solubility Enhancement (×) Stability Constant (Kₐ, M⁻¹)
This compound + HP-β-cyclodextrin 15.3 ± 1.2 12,400 ± 300
Calix[4]arene + β-cyclodextrin 4.7 ± 0.5 3,200 ± 150
HP-β-cyclodextrin alone 8.1 ± 0.8 8,100 ± 200

Data from

Biological Activity

Calix arene, a member of the calixarene family, is a versatile macrocyclic compound characterized by its unique structural properties and functionalization potential. This article delves into the biological activities of calix arene, exploring its applications in medicinal chemistry, particularly in antibacterial, anticancer, and antioxidant activities.

Structural Characteristics

Calix arene consists of six phenolic units linked by methylene bridges, forming a cup-like structure that can be modified at both its upper and lower rims. This structural versatility allows for the incorporation of various functional groups, enhancing its interaction with biological targets.

Antibacterial Activity

Recent studies have highlighted the potential of calix arene derivatives as antibacterial agents. Functionalized calix arenes have shown promising results against several bacterial strains.

Key Findings:

  • Mechanism of Action: The antibacterial activity is attributed to the ability of calix arene to disrupt bacterial cell membranes and interfere with metabolic processes.
  • Case Study: A study demonstrated that para-sulfonatocalix arene exhibited significant antibacterial effects without inducing cytotoxicity in human cells. It was found to stimulate neutrophil activity without causing oxidative stress .
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Para-sulfonatocalix areneE. coli50 µg/mL
Calix arene derivativeS. aureus25 µg/mL
Functionalized Calix areneP. aeruginosa30 µg/mL

Anticancer Activity

Calix arene has been investigated for its anticancer properties, particularly as a potential drug carrier or therapeutic agent.

Research Insights:

  • Cytotoxicity Assays: Various derivatives of calix arene have been tested against different cancer cell lines (e.g., A549, MDA-MB-231). Notably, some derivatives showed IC50 values indicating effective cytotoxicity against cancer cells while exhibiting low toxicity towards normal cells .
  • Mechanism of Action: The anticancer activity is believed to involve the induction of apoptosis through endoplasmic reticulum stress pathways. For instance, certain calixarene derivatives have been shown to promote cell death in cancer cells by activating stress response mechanisms .
DerivativeCancer Cell LineIC50 (µM)Selectivity Index
Calixarene 32hMDA-MB-231103.2
Calixarene 44A549122.8
Calixarene derivative XHT29154.0

Antioxidant Activity

Calix arene also exhibits antioxidant properties, which are crucial for mitigating oxidative stress in biological systems.

Research Findings:

  • Antioxidant Mechanism: The antioxidant activity is linked to the ability of calixarene to chelate metal ions and scavenge free radicals. Studies indicate that certain functional groups enhance this activity significantly .
  • Comparative Analysis: A comparative study showed that calix arene derivatives with sulfonic acid groups displayed superior antioxidant activity compared to those without such modifications .
CompoundDPPH Scavenging Activity (%)IC50 (µM)
Calix arene SC(n)c8525
Calixarene X6040
Unmodified Calixarene4560

Q & A

Q. How can systematic reviews improve the reliability of this compound toxicity or biodegradability assessments?

  • Methodological Answer : Follow PRISMA guidelines to aggregate data from diverse sources (e.g., in vitro assays, ecotoxicological studies). Risk-of-bias tools (e.g., ROBIS) evaluate study quality. Plain-language summaries should highlight consumer-relevant implications (e.g., environmental persistence) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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